molecular formula C20H10ClF9N2O3S B2748689 N-(3,5-Bis(trifluoromethyl)phenyl)-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonamide CAS No. 338775-43-2

N-(3,5-Bis(trifluoromethyl)phenyl)-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonamide

Cat. No.: B2748689
CAS No.: 338775-43-2
M. Wt: 564.81
InChI Key: UPAFRBCLMXANIU-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups, including a phenyl group, a pyridinyl group, and a benzenesulfonamide group, all of which are common in many organic compounds . The presence of multiple trifluoromethyl groups suggests that this compound may have unique properties related to these groups.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of these functional groups. The presence of the aromatic rings (phenyl and pyridinyl groups) would likely contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the aromatic rings and the electron-withdrawing trifluoromethyl groups. These groups could potentially make the compound more reactive towards electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure and the presence of various functional groups. For example, the trifluoromethyl groups could potentially increase the compound’s lipophilicity, influencing its solubility and reactivity .

Scientific Research Applications

Chemical Synthesis and Catalysis

Benzenesulfonamide derivatives are pivotal in chemical synthesis, serving as intermediates for developing pharmaceuticals, dyes, and other chemical entities. For example, derivatives of benzenesulfonamides have been synthesized with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties, showcasing their versatility in medicinal chemistry (Ş. Küçükgüzel et al., 2013). Additionally, compounds with benzenesulfonamide moieties have been explored for their catalytic activities in Baeyer-Villiger oxidations, highlighting their utility in organic synthesis and potential environmental applications (G. ten Brink et al., 2001).

Antimicrobial and Antiviral Research

The antimicrobial and antiviral activities of benzenesulfonamide derivatives have been a subject of interest. For instance, novel benzenesulfonamides bearing a 1,3,4-oxadiazole moiety have been prepared and screened for their antimicrobial and anti-HIV activities, demonstrating the potential of these compounds in addressing infectious diseases (R. Iqbal et al., 2006).

Pharmacological Applications

The pharmacological potential of benzenesulfonamides is significant, with studies exploring their use as carbonic anhydrase inhibitors for glaucoma treatment and other disorders. Research into benzenesulfonamide incorporating flexible triazole moieties revealed highly effective carbonic anhydrase inhibition, promising for developing therapeutics for glaucoma and potentially cancer due to the inhibition of tumor-associated carbonic anhydrase isoforms (A. Nocentini et al., 2016).

Mechanism of Action

Without specific context, it’s difficult to determine the exact mechanism of action of this compound. It could potentially act as a ligand for certain receptors or enzymes, depending on its structure and the presence of specific functional groups .

Future Directions

Future research on this compound could potentially focus on exploring its reactivity, stability, and potential applications in various fields such as medicinal chemistry or material science .

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10ClF9N2O3S/c21-16-8-12(20(28,29)30)9-31-17(16)35-14-1-3-15(4-2-14)36(33,34)32-13-6-10(18(22,23)24)5-11(7-13)19(25,26)27/h1-9,32H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPAFRBCLMXANIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10ClF9N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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